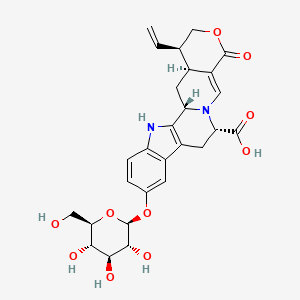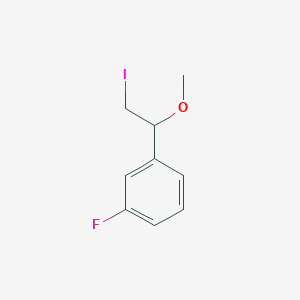
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10FIO and a molecular weight of 280.08 g/mol . This compound is characterized by the presence of a fluorine atom, an iodine atom, and a methoxyethyl group attached to a benzene ring. It is primarily used for research purposes in various fields of chemistry and material science.
Preparation Methods
The synthesis of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the use of microreactor systems for continuous synthesis, which allows for precise control of reaction conditions and improved yields .
Chemical Reactions Analysis
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alkanes or alcohols.
Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine and iodine atoms can undergo substitution reactions, while the methoxyethyl group can participate in nucleophilic and electrophilic reactions. These properties make the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methoxyethyl group, which imparts different reactivity and properties.
1-Fluoro-3-iodobenzene: This compound lacks the methoxyethyl group, making it less versatile in certain reactions.
1-Fluoro-3-(2-iodoethyl)benzene: This compound has an ethyl group instead of a methoxyethyl group, which affects its reactivity and applications.
Properties
Molecular Formula |
C9H10FIO |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-fluoro-3-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10FIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3 |
InChI Key |
OONUYUBRSZTFHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CI)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


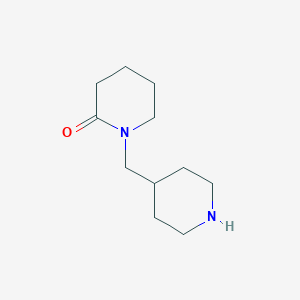
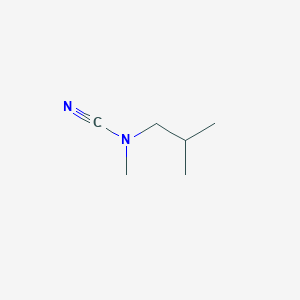
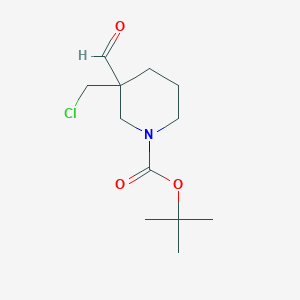
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
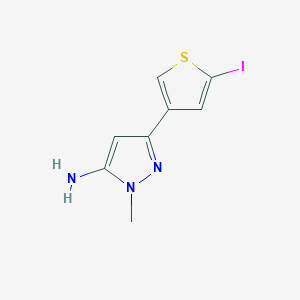
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)
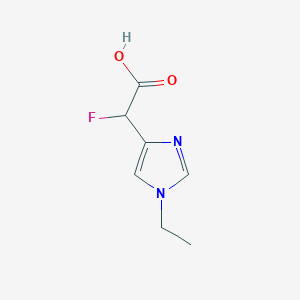
amine](/img/structure/B13315572.png)
amine](/img/structure/B13315585.png)
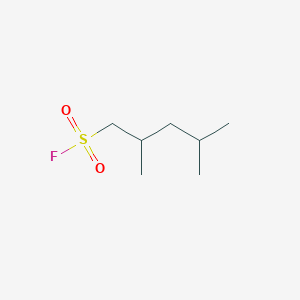
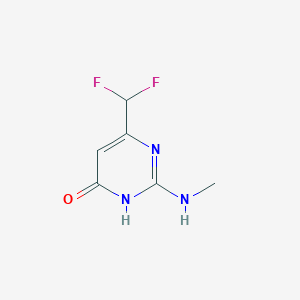
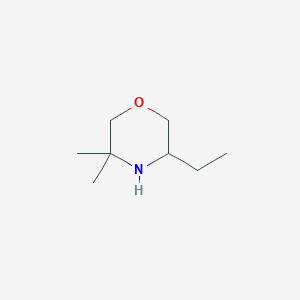
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
